molecular formula C14H10N2O2 B15182050 5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro- CAS No. 83494-73-9

5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-

Cat. No.: B15182050
CAS No.: 83494-73-9
M. Wt: 238.24 g/mol
InChI Key: DGOONHKWZGJSRZ-UHFFFAOYSA-N
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Description

“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can significantly alter their chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.

    Oxidation and Reduction: Specific oxidation or reduction steps to introduce or modify functional groups.

    Substitution Reactions: Introduction of substituents on the aromatic ring system.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Chemistry: Larger-scale production using continuous flow reactors for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for facilitating specific reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-” may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one: Without the 6,7-dihydro modification.

    Other Heterocyclic Compounds: Such as benzodiazepines or azepines.

Uniqueness

The uniqueness of “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-” lies in its specific ring structure and functional groups, which can impart unique chemical and biological properties.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

CAS No.

83494-73-9

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

11-oxa-15,16-diazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2,4,6,10(17),12-hexaen-14-one

InChI

InChI=1S/C14H10N2O2/c17-14-10-7-18-11-6-5-8-3-1-2-4-9(8)13(12(10)11)15-16-14/h1-4,7H,5-6H2,(H,16,17)

InChI Key

DGOONHKWZGJSRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CO2)C(=O)NN=C3C4=CC=CC=C41

Origin of Product

United States

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